2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a benzofuran moiety and a chlorophenyl group linked through an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-(1-benzofuran-2-yl)hydrazinecarboxamide with 2-chlorobenzoic acid under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(1-Benzofuran-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(1-Benzofuran-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both the benzofuran and chlorophenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-12-7-3-2-6-11(12)15-18-19-16(21-15)14-9-10-5-1-4-8-13(10)20-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXSANYXKVAGQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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